1-Boc-4-cyano-4-(2-methylphenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a 2-methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Protection with Boc Group: The Boc protecting group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Scientific Research Applications
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting biological pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the cyano and 2-methylphenyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-cyano-4-phenylpiperidine: Lacks the 2-methyl group, which may affect its reactivity and binding properties.
1-Boc-4-cyano-4-(4-methylphenyl)-piperidine: Has a methyl group in a different position, which can influence its steric and electronic properties.
1-Boc-4-cyano-4-(2-chlorophenyl)-piperidine: Contains a chlorine atom instead of a methyl group, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-7-5-6-8-15(14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBAGFBPWSVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627068 | |
Record name | tert-Butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186347-28-4 | |
Record name | tert-Butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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